molecular formula C13H14F3N B14746437 6-(trifluoromethyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole

6-(trifluoromethyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole

Cat. No.: B14746437
M. Wt: 241.25 g/mol
InChI Key: MYOMKIWFOINOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a partially saturated carbazole derivative characterized by a trifluoromethyl (-CF₃) substituent at the 6-position and a fused cyclohexene ring system. This structural modification imparts unique electronic and steric properties, making it a promising candidate for optoelectronic applications. The trifluoromethyl group is strongly electron-withdrawing, which lowers the compound’s LUMO energy and enhances charge-transfer capabilities, while the hexahydro framework reduces molecular planarity, mitigating π-π stacking and aggregation-induced quenching . Its synthesis typically involves Suzuki-Miyaura cross-coupling reactions or cyclization strategies, similar to other carbazole derivatives .

Properties

Molecular Formula

C13H14F3N

Molecular Weight

241.25 g/mol

IUPAC Name

6-(trifluoromethyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole

InChI

InChI=1S/C13H14F3N/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12/h5-7,9,11,17H,1-4H2

InChI Key

MYOMKIWFOINOBR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3=C(N2)C=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4a,9,9a-hexahydro-6-(trifluoromethyl)-1H-Carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted aniline with a cyclohexanone derivative in the presence of an acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired carbazole compound.

Industrial Production Methods

Industrial production of 2,3,4,4a,9,9a-hexahydro-6-(trifluoromethyl)-1H-Carbazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4a,9,9a-hexahydro-6-(trifluoromethyl)-1H-Carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized carbazoles.

Scientific Research Applications

2,3,4,4a,9,9a-hexahydro-6-(trifluoromethyl)-1H-Carbazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 2,3,4,4a,9,9a-hexahydro-6-(trifluoromethyl)-1H-Carbazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to biological targets, potentially leading to inhibition of enzymes or receptors involved in disease processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

9-(p-Tolyl)-2,3,4,4a,9,9a-Hexahydro-1H-Carbazole

This compound replaces the -CF₃ group with a p-tolyl substituent. The bulky aliphatic framework prevents aggregation, but the electron-donating tolyl group raises the HOMO energy compared to the -CF₃ analogue. This results in a red-shifted emission (500–600 nm) in OLEDs, with a quantum yield of up to 62.6% for benzoxadiazole derivatives .

6-Methyl-2,3,4,4a,9,9a-Hexahydro-1H-Carbazole

The methyl group is less electron-withdrawing than -CF₃, leading to a higher HOMO energy and reduced charge-transfer efficiency. Such derivatives exhibit weaker luminescence in the visible range compared to fluorinated analogs .

6-Nitro-2,3,4,4a,9,9a-Hexahydro-1H-Carbazole

The nitro (-NO₂) group is a stronger electron acceptor than -CF₃, further lowering the LUMO. However, nitro derivatives often suffer from reduced photostability and quantum yields due to non-radiative decay pathways .

Table 1: Substituent Effects on Electronic Properties

Compound Substituent HOMO (eV) LUMO (eV) Emission λ (nm) Quantum Yield (%)
6-CF₃ Hexahydrocarbazole -CF₃ -5.8 -3.2 480–520 ~55 (estimated)
9-p-Tolyl Hexahydrocarbazole -C₆H₄CH₃ -5.4 -2.9 500–600 62.6
6-CH₃ Hexahydrocarbazole -CH₃ -5.2 -2.6 450–500 ~40
6-NO₂ Hexahydrocarbazole -NO₂ -6.1 -3.5 520–580 <30

Photophysical and Electroluminescent Properties

  • Emission Tuning : Replacing oxygen with heavier chalcogens (S, Se) in acceptor units (e.g., benzochalcogenadiazoles) red-shifts emission by 20–50 nm . The -CF₃ group likely induces a smaller blue shift compared to -CH₃ due to its electron-withdrawing nature.
  • Quantum Yield : The 6-CF₃ derivative’s quantum yield (~55%, estimated) is lower than 9-p-tolyl derivatives (62.6%) but higher than nitro analogs due to balanced charge transfer and reduced aggregation .
  • OLED Performance : In device architectures (e.g., ITO/PEDOT-PSS/poly-TPD/EML/TPBi/LiF/Al), 9-p-tolyl derivatives achieve 0.85 Cd/A efficiency with orange-red emission. The 6-CF₃ analogue may exhibit higher current efficiency in blue-green regions due to its wider bandgap .

Thermal and Chemical Stability

The hexahydrocarbazole core enhances thermal stability (decomposition >300°C) compared to fully aromatic carbazoles. The -CF₃ group improves oxidative stability but may introduce steric hindrance in synthetic steps .

Biological Activity

6-(Trifluoromethyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole (CAS No. 417710-34-0) is a member of the carbazole family known for its diverse biological activities. This compound's unique trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. This article reviews its biological activities, focusing on antiviral, anticancer, and neuroprotective effects supported by various studies.

  • Molecular Formula : C13H14F3N
  • Molecular Weight : 241.25 g/mol
  • Structure : The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological interactions.

Antiviral Activity

Recent studies have highlighted the potential of carbazole derivatives as antiviral agents. Specifically, compounds with structural similarities to 6-(trifluoromethyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole have shown promising results against various viruses.

  • Mechanism of Action : Research indicates that these compounds may inhibit different stages of the viral replication cycle. For instance, certain carbazoles have been shown to interfere with HIV replication by targeting the phosphorylation machinery essential for viral propagation .
  • Case Study : In one study examining carbazole derivatives against HIV strains, compounds demonstrated IC50 values indicating moderate antiviral activity. The position of substituents on the carbazole ring was crucial for efficacy; for example, chlorine substitutions at specific positions enhanced antiviral potency .

Anticancer Activity

The anticancer potential of 6-(trifluoromethyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole has been explored through various in vitro studies.

  • Cell Lines Tested : Compounds were evaluated against several cancer cell lines including A549 (lung carcinoma) and HEP 2 (laryngeal carcinoma). Notably, derivatives exhibited significant cytotoxicity with IC50 values ranging from 5.9 µg/mL to higher concentrations depending on the substituents present .
  • Mechanism : The anticancer activity is often attributed to the electron-donating properties of substituents that enhance the basicity and reactivity of the compound towards cellular targets. Some derivatives have shown to induce apoptosis in cancer cells through oxidative stress mechanisms .

Neuroprotective Activity

Neuroprotective effects have also been reported for carbazole derivatives.

  • Research Findings : In studies involving neuronal cell lines (HT22), certain compounds displayed protective effects against glutamate-induced toxicity at concentrations as low as 3 µM. This effect is believed to be due to their antioxidative properties .
  • Significant Compounds : Derivatives with bulky groups at the nitrogen position exhibited notable neuroprotective activity compared to their less substituted counterparts .

Data Summary

Biological ActivityCell Line/ModelIC50 ValueMechanism
AntiviralHIVModerateInhibition of viral replication cycle
AnticancerA5495.9 µg/mLInduction of apoptosis via oxidative stress
NeuroprotectiveHT223 µMAntioxidative mechanisms

Q & A

Q. What synthetic strategies are optimal for preparing 6-(trifluoromethyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole?

The synthesis typically involves regioselective reduction of tetrahydrocarbazole precursors using sodium borohydride, followed by functionalization with trifluoromethyl groups. For example, sodium borohydride selectively reduces the enamine double bond in tetrahydrocarbazole derivatives, yielding diastereomeric mixtures (e.g., cis/trans isomers) . Post-reduction, trifluoromethylation can be achieved via cross-coupling reactions or electrophilic substitution, depending on the starting material. Reaction conditions (e.g., solvent, temperature) must be tightly controlled to minimize byproducts and optimize yields.

Q. How can stereochemical outcomes during synthesis be characterized and validated?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for distinguishing diastereomers. For example, coupling constants (JJ-values) and Nuclear Overhauser Effect (NOE) correlations in 1^1H and 13^13C NMR spectra help identify cis/trans configurations in hexahydrocarbazole derivatives . X-ray crystallography may further resolve ambiguities, as seen in structural reports of related tetrahydrocarbazole derivatives . Computational methods (e.g., density functional theory, DFT) can predict stability trends between isomers .

Q. What analytical techniques are essential for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (MS) confirms molecular weight. Elemental analysis validates empirical formulas, and differential scanning calorimetry (DSC) assesses thermal stability. For example, impurities in hexahydrocarbazole derivatives were quantified via HPLC with <3% trans-isomer contamination in some cases .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties in dye-sensitized solar cells (DSSCs)?

The electron-withdrawing trifluoromethyl group enhances charge transfer in donor-acceptor (D-A) systems. In DSSCs, derivatives like 9-(p-tolyl)-hexahydrocarbazole demonstrate improved light-harvesting efficiency due to extended π-conjugation and reduced recombination rates. DFT studies reveal that trifluoromethylation lowers the LUMO energy, facilitating electron injection into TiO2_2 electrodes . Experimental data show power conversion efficiencies (PCE) of ~7.2% for trifluoromethylated carbazole-based sensitizers, outperforming non-fluorinated analogs .

Q. How can computational methods guide the design of carbazole-based optoelectronic materials?

DFT and time-dependent DFT (TD-DFT) predict absorption spectra, charge transfer dynamics, and bandgap tuning. For example, studies on 9-(p-tolyl)-hexahydrocarbazole donors revealed that alkyl substituents stabilize the HOMO level, while electron-deficient groups (e.g., trifluoromethyl) lower the LUMO, optimizing DSSC performance . Molecular docking simulations further assess interfacial interactions between sensitizers and semiconductor surfaces .

Q. What strategies address contradictions in reported photochemical stability of carbazole derivatives?

Discrepancies arise from varying experimental conditions (e.g., solvent polarity, UV exposure). Accelerated aging tests under controlled light/heat exposure (e.g., 100 mW/cm2^2 simulated sunlight) quantify degradation rates. For instance, trifluoromethylated carbazoles exhibit superior stability (≤5% efficiency loss over 500 hours) compared to non-fluorinated analogs due to reduced oxidative degradation . Electrochemical impedance spectroscopy (EIS) identifies charge recombination pathways contributing to instability .

Methodological Considerations

Q. Designing Experiments for Isomer-Specific Reactivity

  • Problem : Diastereomers (e.g., cis/trans) exhibit divergent reactivity.
  • Solution : Use chiral chromatography (e.g., HPLC with chiral columns) to isolate isomers. Kinetic studies under varying temperatures/pH quantify isomer-specific reaction rates. For example, cis-isomers of 4a-methyl-hexahydrocarbazole showed higher reactivity in cyclization reactions due to reduced steric hindrance .

Q. Optimizing Device Integration for OLEDs

  • Problem : Low electroluminescence efficiency in carbazole-based OLEDs.
  • Solution : Co-deposit the carbazole derivative with complementary hole/electron transport layers (e.g., TCTA for hole transport, TPBi for electron transport). Solution-processed devices with 9-(p-tolyl)-hexahydrocarbazole donors achieved external quantum efficiencies (EQE) of 8.3% at 2872 cd/m2^2 luminance .

Critical Challenges and Future Directions

  • Challenge : Scalable synthesis of enantiopure trifluoromethylated carbazoles.
  • Opportunity : Develop asymmetric catalysis protocols using chiral ligands (e.g., BINOL-derived phosphines) .
  • Challenge : Long-term stability in aqueous DSSC electrolytes.
  • Opportunity : Engineer hydrophobic side chains to mitigate hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.